4,5-dimethyl-1H-imidazole-2-carbonitrile
Description
Significance of Imidazole (B134444) Scaffolds in Synthetic Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in synthetic and medicinal chemistry. researchgate.netresearchgate.net Its significance stems from its presence in a wide array of natural and synthetic bioactive compounds. biomedpharmajournal.org Naturally occurring molecules like the amino acid histidine, histamine, and biotin (B1667282) all feature the imidazole nucleus, highlighting its fundamental role in biological processes. biomedpharmajournal.orgnih.gov
The structural characteristics of the imidazole ring are key to its utility. It is a planar, electron-rich system capable of participating in various non-covalent interactions, including hydrogen bonding, ion-dipole interactions, and cation-π interactions. researchgate.net This allows imidazole-containing molecules to bind effectively to a diverse range of biological targets such as enzymes and receptors. researchgate.net Furthermore, the imidazole ring is ionizable, a property that can improve the pharmacokinetic profile of drug candidates. biomedpharmajournal.org These features have led to the incorporation of the imidazole scaffold into numerous commercially successful drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antifungal agents. researchgate.netbiomedpharmajournal.orgijsrtjournal.com
| Property of Imidazole Scaffold | Significance in Chemical Research |
| Aromaticity & Planarity | Provides a stable core structure for further functionalization. |
| Two Nitrogen Atoms | Act as sites for hydrogen bonding (both donor and acceptor), coordination with metals, and acid-base chemistry. |
| Electron-Rich Nature | Facilitates binding to biological targets and influences reactivity. researchgate.net |
| Presence in Natural Products | Serves as a validated pharmacophore for designing new bioactive molecules. nih.gov |
| Ionizability | Can be used to modulate solubility and pharmacokinetic properties of derivatives. biomedpharmajournal.org |
The Unique Role of the Nitrile Functionality in Chemical Transformations
The nitrile, or cyano (-C≡N), group is one of the most versatile functionalities in organic synthesis. numberanalytics.com Its unique electronic structure, characterized by a polarized carbon-nitrogen triple bond and an sp-hybridized carbon atom, renders it susceptible to a wide range of chemical transformations. fiveable.me The carbon atom is electrophilic, making it a target for nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons. libretexts.org
This reactivity allows the nitrile group to serve as a valuable synthetic intermediate that can be converted into several other important functional groups. numberanalytics.comwikipedia.org Key transformations include:
Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed first to amides and subsequently to carboxylic acids. libretexts.orglibretexts.org
Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride, or to aldehydes via intermediates using methods like the Stephen aldehyde synthesis. wikipedia.orglibretexts.org
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after a hydrolysis workup. libretexts.org
Beyond its role as a convertible functional group, the nitrile can act as a directing group in C-H bond functionalization reactions and participate in cycloaddition reactions, enabling the synthesis of complex carbo- and heterocyclic systems. numberanalytics.com
| Reaction Type | Reagents/Conditions | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (via Amide) libretexts.orglibretexts.org |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine libretexts.orgwikipedia.org |
| Organometallic Addition | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Ketone libretexts.org |
| Pinner Reaction | Alcohol, Acid | Imidate (ester precursor) wikipedia.org |
| Stephen Synthesis | SnCl₂, HCl then H₂O | Aldehyde wikipedia.org |
Overview of Current Research Trajectories Involving Substituted Imidazole Carbonitriles
The combination of the imidazole scaffold and the nitrile functionality has given rise to a class of compounds—substituted imidazole carbonitriles—that are actively being explored for various applications. Research in this area is diverse, with a significant focus on their utility as intermediates in the synthesis of agrochemicals and as potential therapeutic agents.
One of the most prominent applications is in the agrochemical industry. For instance, 5-(4-methylphenyl)-1H-imidazole-2-carbonitrile is a key intermediate in the synthesis of the fungicide cyazofamid. justia.comgoogle.com The synthesis of this and related 2-cyanoimidazole compounds is an area of ongoing process development, with patents detailing methods for the efficient conversion of precursors like aldoxime N-oxides into the desired nitrile. justia.comgoogle.com
In medicinal chemistry, various substituted imidazole carbonitriles are being investigated for their biological activities. Studies have explored the synthesis of amino imidazole carbonitriles as building blocks for purine (B94841) analogs, inspired by prebiotic chemistry. researchgate.net Other research has focused on creating novel fluorophores based on benzo researchgate.netnumberanalytics.comimidazo[1,2-a]pyrimidine-3-carbonitrile systems for potential use in materials science and bio-imaging. nih.gov The synthesis of 2-aminoimidazole derivatives, a class of natural products with a range of biological activities, also represents an important research trajectory. nih.govnih.gov While direct research into the antineoplastic potential of some triazenylimidazole-4-carbonitriles has been conducted, the specific compounds tested did not show activity against the L-1210 leukemia cell line.
Research Gaps and Future Perspectives for 4,5-Dimethyl-1H-imidazole-2-carbonitrile
Despite the broad interest in both imidazole scaffolds and substituted imidazole carbonitriles, a notable research gap exists for the specific compound this compound. A survey of current scientific literature reveals a scarcity of studies focused on its synthesis, characterization, and application. While methods for producing related structures like 4,5-dimethyl-2-perfluoroaryl-1H-imidazoles have been reported, direct and optimized synthetic routes to this compound are not well-documented. researchgate.net
This lack of focused research presents a clear opportunity for future investigation. The future perspectives for this compound can be logically extrapolated from the known chemistry of its constituent parts:
Novel Synthetic Methodologies: There is a need to develop and optimize a robust synthetic pathway to this compound. Exploring multicomponent reactions or novel cyclization strategies could provide efficient access to this molecule.
Agrochemical and Pharmaceutical Screening: Given that structurally similar imidazole carbonitriles serve as precursors to fungicides, a primary avenue of research should be the evaluation of this compound and its derivatives as potential agrochemicals. justia.com Similarly, its structural similarity to other bioactive imidazoles warrants comprehensive screening for a range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchemrev.com
Intermediate for Complex Heterocycles: The versatile nitrile group can be transformed into amines, carboxylic acids, or ketones. libretexts.org This makes this compound an attractive starting material for the synthesis of more complex, polysubstituted imidazole derivatives, such as novel ligands for coordination chemistry or building blocks for purine and pyrimidine (B1678525) analogs. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1H-imidazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-4-5(2)9-6(3-7)8-4/h1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJJTIVGAPRBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1238058-12-2 | |
| Record name | 4,5-dimethyl-1H-imidazole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches to 4,5 Dimethyl 1h Imidazole 2 Carbonitrile
Established Synthetic Pathways for 2-Cyanoimidazole Derivatives
Traditional methods for constructing the 2-cyanoimidazole scaffold primarily rely on building the imidazole (B134444) ring through cyclization or by introducing the nitrile functionality onto a pre-existing imidazole core.
Cyclization Reactions and Multicomponent Approaches
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.netnih.gov This approach is valued for its atom economy, step efficiency, and the ability to generate molecular diversity. researchgate.netnih.gov The synthesis of imidazole derivatives, including those with a cyano group at the 2-position, often utilizes MCRs.
One prominent precursor in these syntheses is diaminomaleonitrile (B72808) (DAMN), which serves as a versatile building block for a variety of nitrogen-containing heterocycles like imidazoles, pyrimidines, and pyrazines. acs.org A general strategy involves the reaction of DAMN with aldehydes, which can lead to the formation of the imidazole ring. acs.org For instance, a one-pot, three-component reaction involving a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) is a common method for synthesizing tri-substituted imidazoles. scispace.com By selecting the appropriate diketone (e.g., 2,3-butanedione (B143835) for the 4,5-dimethyl substitution pattern) and a suitable aldehyde equivalent that can lead to the 2-cyano group, this method can be adapted for the target molecule.
A study on the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides highlights a method starting from DAMN-based benzylidene imines and various aromatic aldehydes. acs.orgnih.gov Although this specific example yields a more complex derivative, the underlying principle of cyclization from a DAMN-derived intermediate is broadly applicable. The reaction conditions often involve a base like triethylamine (B128534) in a solvent such as ethanol (B145695) at room temperature. acs.orgnih.gov
The following table summarizes representative conditions for multicomponent synthesis of imidazole derivatives.
| Catalyst/Reagent | Reactants | Solvent | Temperature | Yield | Reference |
| Triethylamine | DAMN-based imine, Aldehyde | Ethanol | Room Temp | 31-89% | acs.org |
| Lemon Juice | Benzil, Aldehyde, Ammonium Acetate | Ethanol | 50 °C | Good | scispace.com |
| Ceric Ammonium Nitrate/Nitric Acid | Aromatic Aldehyde, DAMN | - | Mild Conditions | High | ijcce.ac.ir |
Functional Group Interconversions Leading to the Nitrile Moiety
An alternative strategy involves the synthesis of a 4,5-dimethyl-1H-imidazole core followed by the introduction of the nitrile group at the 2-position. This often involves the dehydration of an aldoxime or a related functional group.
A patented process describes the preparation of 2-cyanoimidazole compounds from an aldoxime N-oxide precursor. google.comjustia.com The method involves the simultaneous conversion of the aldoxime group to the corresponding nitrile and the reduction of the N-oxygenated imidazole ring. google.comjustia.com This dehydration and reduction can be achieved under mild conditions using a reducing agent selected from metal salts of sulfur-containing derivatives, such as sodium bisulfite or sodium metabisulfite, in a polar organic solvent like N,N-dimethylacetamide. google.comjustia.com Thionyl chloride is also a common dehydrating agent used to convert the aldoxime intermediate to its cyano-derivative. google.com
Another approach is the direct conversion of an aldehyde to a nitrile. An environmentally benign method uses imidazole hydrochloride to promote the conversion of aldehydes to nitriles, replacing the need for transition metal catalysts and oxidants. researchgate.net This involves the in-situ formation of an oxime from the aldehyde, which is then dehydrated. While not demonstrated on an imidazole-2-carboxaldehyde, the principle of converting an aldehyde to a nitrile is a standard functional group interconversion. vanderbilt.edu
Novel and Environmentally Conscious Synthetic Techniques
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methods, often referred to as green chemistry. researchgate.net
Green Chemistry Principles in Imidazole Carbonitrile Synthesis
The principles of green chemistry, such as the use of non-toxic catalysts, renewable starting materials, and solvent-free conditions, are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.netnih.gov Multicomponent reactions inherently align with green chemistry principles due to their high atom and step economy. nih.gov
The use of biocatalysts is a key aspect of green synthesis. For example, lemon juice, which is inexpensive, biodegradable, and readily available, has been successfully used as a catalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazole derivatives. scispace.comresearchgate.net This approach avoids the use of hazardous metal catalysts and harsh reaction conditions. scispace.com Similarly, carbohydrate-based multicomponent reactions using unprotected carbohydrates and simple amine salts as sustainable starting materials have been developed for the synthesis of thioimidazoles, demonstrating the potential for using biorenewable feedstocks. durham.ac.uk Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields in the preparation of amino imidazole carbonitrile derivatives. researchgate.net
Catalytic Methods for Enhanced Selectivity and Yield
Catalysis is fundamental to developing efficient and selective synthetic methods. Various catalytic systems have been explored for the synthesis of imidazole derivatives. Heterogeneous catalysts, such as copper-palladium supported on gamma-alumina (Cu-Pd/γ-Al2O3), have been used for the direct synthesis of benzimidazoles from 2-nitroaniline (B44862) and ethanol, showcasing a multistep reaction cascade over a solid catalyst. mdpi.com
For multicomponent reactions leading to substituted imidazoles, different fluoroboric acid-derived catalyst systems have been investigated to control selectivity between tri- and tetrasubstituted products. rsc.org Catalysts like silica-supported tetrafluoroboric acid (HBF4–SiO2) and metal tetrafluoroborates (e.g., Zn(BF4)2) have shown high efficacy. rsc.org The choice of catalyst can significantly influence the reaction outcome, driving selectivity towards the desired product. rsc.org Palladium-catalyzed reactions, such as the carboamination of N-propargyl guanidines, provide a modern route to constructing 2-aminoimidazoles, where both a C-N and a C-C bond are formed in the annulation step. nih.gov
The table below presents various catalytic systems used in imidazole synthesis.
| Catalyst | Reaction Type | Key Advantages | Reference |
| HBF4–SiO2 | 3-Component Reaction | Recyclable, controls selectivity for trisubstituted imidazoles | rsc.org |
| Zn(BF4)2 | 4-Component Reaction | Controls selectivity for tetrasubstituted imidazoles | rsc.org |
| Cu-Pd/γ-Al2O3 | Reductive Cyclization | High efficiency, simple procedure, uses readily available materials | mdpi.com |
| Palladium Complexes | Alkyne Carboamination | Forms C-N and C-C bonds in one step, good yields | nih.gov |
| Lemon Juice | 3-Component Condensation | Bio-catalyst, inexpensive, non-toxic, eco-friendly | scispace.comresearchgate.net |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. Computational studies have provided valuable insights into the formation of 2-cyanoimidazole derivatives.
For the regioselective synthesis of 1,2-disubstituted-5-cyanoimidazoles from DAMN-based imines, computational studies revealed that the reaction proceeds through several key steps. The process begins with an intramolecular cyclization of a diimine intermediate to form a five-membered ring. acs.orgnih.gov This step is energetically favorable and reversible. The subsequent aromatization of this intermediate to the final imidazole product is a critical, often rate-determining, step. In certain cases, a self-catalyzed hydrogen atom shift, assisted by a functional group on one of the substituents (like a 2-hydroxyaryl group), can control the regioselectivity of the reaction, guiding it towards the imidazole product over other possible isomers like dihydropyrazines. acs.orgnih.gov These studies highlight that the energy barriers for different cyclization pathways can be competitive, and subtle electronic or steric effects can dictate the final product distribution. acs.orgnih.gov
In palladium-catalyzed syntheses, the mechanism typically involves a catalytic cycle with steps such as oxidative addition, migratory insertion, and reductive elimination. For the synthesis of 2-aminoimidazoles via alkyne carboamination, the proposed cycle involves the formation of a C-C bond during the annulation event, facilitating the rapid construction of the heterocyclic core. nih.gov
Detailed Reaction Mechanisms of Imidazole Ring Formation
The synthesis of the 4,5-dimethyl-1H-imidazole core typically proceeds through a multicomponent condensation reaction, most notably the Radziszewski synthesis or a related pathway. researchgate.net This method involves the reaction of an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). researchgate.net For the specific synthesis of the 4,5-dimethyl substituted imidazole ring, the α-dicarbonyl compound used is 2,3-butanedione (also known as biacetyl).
The mechanism can be broken down into the following key steps:
Formation of Diamine Intermediate : The reaction initiates with the condensation of the α-dicarbonyl compound, 2,3-butanedione, with two molecules of ammonia. This process is believed to occur in a stepwise fashion. First, one molecule of ammonia reacts with one of the carbonyl groups of 2,3-butanedione to form a hemiaminal, which then dehydrates to form an imine. This is followed by a second attack of ammonia on the remaining carbonyl group, ultimately leading to the formation of a 1,2-diamine intermediate after tautomerization and dehydration.
Condensation with an Aldehyde : The second phase of the reaction involves the 1,2-diamine intermediate reacting with an aldehyde. youtube.com In many imidazole syntheses, formaldehyde (B43269) is used to provide the C2 carbon of the imidazole ring. researchgate.net The diamine undergoes cyclization with the aldehyde, forming a di-hydroimidazole intermediate.
Oxidation to Imidazole : The final step is the oxidation of the di-hydroimidazole ring to form the aromatic imidazole ring. This oxidation can occur under the reaction conditions, sometimes facilitated by air or another oxidizing agent present in the reaction mixture, leading to the stable 4,5-dimethyl-1H-imidazole product.
| Reactant | Role in Ring Formation | Example Compound |
| α-Dicarbonyl | Provides C4 and C5 carbons and their substituents | 2,3-Butanedione (Biacetyl) |
| Aldehyde | Provides C2 carbon | Formaldehyde or a precursor for the carbonitrile |
| Ammonia | Provides N1 and N3 nitrogens | Ammonium acetate or ammonia gas |
Mechanistic Analysis of Nitrile Group Introduction
The introduction of the carbonitrile (cyano) group at the C2 position of the 4,5-dimethyl-1H-imidazole ring is a critical step that can be achieved through several mechanistic pathways. A common and effective strategy involves the dehydration of a corresponding 2-carboxaldehyde oxime.
One prominent method begins with a precursor such as a 1-hydroxy-4,5-dimethyl-1H-imidazole-2-carboxaldehyde oxime. The conversion of this aldoxime to the nitrile is a dehydration reaction. This transformation can be facilitated by various dehydrating agents or thermal conditions. The mechanism involves the elimination of a water molecule from the oxime functional group (-CH=N-OH) to yield the nitrile (-C≡N). Reagents like sodium bisulfite can be used to facilitate this conversion, which involves heating the oxime precursor with the reagent in a suitable solvent. justia.com
Another potential pathway involves the direct cyanation of a pre-formed 4,5-dimethyl-1H-imidazole. This can be approached through methods such as:
Sandmeyer-type Reaction : If a 2-amino-4,5-dimethyl-1H-imidazole precursor is available, it can be converted to a diazonium salt, which is then displaced by a cyanide nucleophile, such as copper(I) cyanide.
Nucleophilic Substitution : A 2-halo-4,5-dimethyl-1H-imidazole can undergo nucleophilic substitution with a cyanide salt. The reactivity of the halide is crucial for the success of this reaction.
Oxidative Cyanation : In some heterocyclic systems, direct cyanation can be achieved using reagents like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of an oxidizing agent.
The choice of method often depends on the stability of the imidazole core to the reaction conditions and the availability of the necessary precursors. The nitrile group is a robust and often biocompatible functionality that is generally not readily metabolized. nih.gov Its introduction via the dehydration of an oxime is a well-established route in the synthesis of various cyano-substituted imidazoles. justia.com
| Method | Precursor | Key Reagents | Mechanism |
| Oxime Dehydration | 4,5-dimethyl-1H-imidazole-2-carboxaldehyde oxime | Sodium bisulfite, Heat | Elimination of water from the oxime group |
| Sandmeyer Reaction | 2-Amino-4,5-dimethyl-1H-imidazole | NaNO₂, HCl; CuCN | Diazotization followed by cyanide displacement |
| Nucleophilic Substitution | 2-Halo-4,5-dimethyl-1H-imidazole | KCN or NaCN | Displacement of the halide by cyanide |
Regioselective Synthesis and Isomer Control Strategies
Regioselectivity in the synthesis of 4,5-dimethyl-1H-imidazole-2-carbonitrile is primarily dictated by the choice of starting materials, which effectively prevents the formation of unwanted isomers. The key strategy revolves around using a symmetrical α-dicarbonyl compound, which predetermines the substitution pattern at the C4 and C5 positions.
The use of 2,3-butanedione (biacetyl) as the dicarbonyl component is the cornerstone of this regioselective approach. Since 2,3-butanedione is a symmetrical molecule, the two carbonyl groups are chemically equivalent. During the initial condensation with ammonia to form the diamine intermediate, it does not matter which carbonyl group reacts first. This symmetry ensures that the resulting imidazole ring will have identical methyl substituents at the C4 and C5 positions, thus exclusively forming the 4,5-dimethyl pattern and avoiding isomers such as a 2,4- or 2,5-dimethylimidazole.
Further control is exerted in the subsequent cyclization step. The reaction of the symmetrical 4,5-dimethylated diamine intermediate with a reagent that provides the C2 carbon and the nitrile functionality ensures that the nitrile group is positioned exclusively at C2. For instance, if the synthesis proceeds through a 2-carboxaldehyde intermediate that is later converted to a nitrile, the regiochemistry is locked in during the cyclization step that forms the imidazole ring.
Therefore, the primary strategy for isomer control is embedded in the initial step of the synthesis:
Symmetrical α-Dicarbonyl : Employing 2,3-butanedione guarantees that the C4 and C5 positions are identically substituted with methyl groups. This is a common strategy in multicomponent reactions to avoid mixtures of regioisomers when symmetrical products are desired. doi.org
This approach circumvents the challenges of regioselectivity that would arise from using an unsymmetrical α-dicarbonyl, which would likely lead to a mixture of isomeric products. Recent advances in imidazole synthesis have highlighted the importance of regiocontrolled methods, especially for pharmaceutical and materials science applications. rsc.org While computational studies have been used to explore the role of substituents in directing regioselectivity in more complex imidazole syntheses, the use of symmetrical precursors remains a direct and highly effective strategy for controlling the formation of specific isomers like this compound. nih.govacs.orgresearchgate.net
Chemical Reactivity and Advanced Transformations of 4,5 Dimethyl 1h Imidazole 2 Carbonitrile
Reactivity of the Nitrile Functional Group
The nitrile (-C≡N) group at the C2 position of the imidazole (B134444) ring is a versatile functional handle for a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the ability of the triple bond to undergo addition reactions.
Nucleophilic Additions to the Carbonitrile
The carbon atom of the nitrile group is electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com This addition initially forms an intermediate imine anion, which can then be protonated or further react depending on the reaction conditions and the nature of the nucleophile.
Key nucleophilic addition reactions anticipated for 4,5-dimethyl-1H-imidazole-2-carbonitrile include:
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. Partial hydrolysis would yield the corresponding 4,5-dimethyl-1H-imidazole-2-carboxamide, while complete hydrolysis under more forcing conditions would produce 4,5-dimethyl-1H-imidazole-2-carboxylic acid.
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) are expected to add to the nitrile to form an intermediate imine, which upon aqueous workup, would hydrolyze to a ketone. This provides a pathway to synthesize 2-acyl-4,5-dimethyl-1H-imidazoles.
Addition of Amines: The reaction with amines can lead to the formation of amidines. This transformation is often catalyzed and provides a route to derivatives with potential applications in medicinal chemistry.
Table 1: Predicted Products from Nucleophilic Addition to this compound This table is predictive and based on the general reactivity of nitriles.
| Nucleophile | Reagent Example | Intermediate Product | Final Product |
|---|---|---|---|
| Water (Hydrolysis) | H₂O / H⁺ or OH⁻ | Imidic acid | 4,5-Dimethyl-1H-imidazole-2-carboxamide or 4,5-Dimethyl-1H-imidazole-2-carboxylic acid |
| Grignard Reagent | R-MgX, then H₃O⁺ | Iminomagnesium halide | 2-Acyl-4,5-dimethyl-1H-imidazole |
| Alcohol | R'OH / H⁺ | Imidate | Ester (via Pinner reaction) |
| Amine | R'NH₂ | N-Substituted imine | 2-Amidinyl-4,5-dimethyl-1H-imidazole |
Derivatization via Reduction and Oxidation Pathways
The nitrile group can be readily transformed through both reduction and, to a lesser extent, oxidation pathways.
Reduction: The reduction of the nitrile group is a fundamental transformation that can lead to valuable amine or aldehyde derivatives.
Reduction to Primary Amines: Catalytic hydrogenation (e.g., using H₂ over Pd, Pt, or Ni catalysts) or chemical reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄) is expected to reduce the nitrile to a primary amine, yielding (4,5-dimethyl-1H-imidazol-2-yl)methanamine.
Partial Reduction to Aldehydes: The use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve the partial reduction of the nitrile to an imine, which is then hydrolyzed upon workup to afford 4,5-dimethyl-1H-imidazole-2-carbaldehyde.
Oxidation: The nitrile functional group is generally stable towards oxidation. Most standard oxidizing agents will preferentially react with the electron-rich imidazole ring rather than the nitrile. For instance, oxidation of similar heterocyclic systems often leads to N-oxides or ring-cleavage products under harsh conditions.
Table 2: Predicted Products from Reduction of the Nitrile Group This table is predictive and based on the general reactivity of nitriles.
| Reaction Type | Reagent(s) | Predicted Product |
|---|---|---|
| Full Reduction | LiAlH₄ or H₂/Raney Ni | (4,5-Dimethyl-1H-imidazol-2-yl)methanamine |
| Partial Reduction | DIBAL-H, then H₂O | 4,5-Dimethyl-1H-imidazole-2-carbaldehyde |
Transformations of the Imidazole Ring System
The imidazole ring is an aromatic heterocycle with a rich and diverse reactivity profile, influenced by the presence of two nitrogen atoms and any substituents on the ring.
Electrophilic Aromatic Substitution on the Imidazole Core
Imidazole is an electron-rich heterocycle and generally undergoes electrophilic aromatic substitution readily. wikipedia.org However, the reactivity of this compound is dictated by the combined electronic effects of its substituents.
Directing Effects: The methyl groups at C4 and C5 are electron-donating and activating, increasing the electron density of the ring. Conversely, the nitrile group at C2 is strongly electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the adjacent nitrogen atoms and the C2 carbon itself.
Predicted Reactivity: Electrophilic attack on the carbon atoms of the imidazole ring is expected to be challenging. The C4 and C5 positions are sterically hindered and already substituted. The C2 position is electronically deactivated. Therefore, electrophilic substitution is most likely to occur at the N1 nitrogen atom, following deprotonation. Common reactions include N-alkylation, N-acylation, and N-sulfonation. For instance, reaction with an alkyl halide in the presence of a base would readily yield the corresponding N-alkylated imidazole.
Nucleophilic Attack and Ring Opening/Recyclization Pathways
The electron-withdrawing nature of the 2-cyano group significantly influences the susceptibility of the imidazole ring to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNA_r): The C2 position is activated for nucleophilic attack. While there is no conventional leaving group on the C2 carbon, studies on analogous systems like 2-cyano-3-nitroimidazo[1,2-a]pyridine have shown that the cyano group itself can be displaced by strong nucleophiles such as alkoxides or amines under certain conditions. researchgate.net This suggests that this compound could potentially undergo substitution at the C2 position with potent nucleophiles.
Ring Opening: Imidazole rings, particularly when activated by electron-withdrawing groups, can undergo ring-opening reactions, often initiated by nucleophilic attack. For example, strong bases can initiate cleavage of the imidazole ring. The presence of the C2-carbonitrile group would likely facilitate such transformations by stabilizing anionic intermediates. While specific pathways for this molecule are not documented, analogies with the alkaline hydrolysis of 7-methylguanosine, which involves imidazole ring opening, suggest that nucleophilic attack at C2 could lead to formamidine-type intermediates. irjmets.com
Directed Functionalization Strategies
Modern synthetic methods allow for the selective functionalization of C-H bonds, often directed by a nearby functional group. The imidazole moiety is an excellent directing group in transition-metal-catalyzed C-H activation. acs.orgacs.orgrsc.org
Metal-Catalyzed C-H Activation: The nitrogen atoms of the imidazole ring can coordinate to a metal center (e.g., Palladium, Rhodium, Nickel) and direct the activation of nearby C-H bonds. acs.orgnih.govjst.go.jp In this compound, the most likely sites for such directed functionalization would be the C-H bonds of the C4 and C5 methyl groups. This could provide a pathway for reactions such as arylation, alkenylation, or alkoxylation of the methyl substituents, leading to more complex molecular architectures.
Table 3: Potential Directed C-H Functionalization Reactions (Based on Analogous Imidazole Systems) This table presents examples of reactions on related imidazole compounds to illustrate the potential for C-H functionalization.
| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Site of Functionalization | Reference Compound |
|---|---|---|---|---|
| C-H Arylation | Ni(OTf)₂/dcype, K₃PO₄ | Phenol derivatives | C-H of methyl groups | General Imidazoles nih.gov |
| C-H Heteroarylation | Pd(OPiv)₂, Ligand | N-Heteroaryl halides | C-H of methyl groups | N-protected-2,5-disubstituted imidazoles jst.go.jp |
| Intramolecular Hydroarylation | [RhCp*Cl₂]₂, AgSbF₆ | Tethered arene | C-H of methyl groups | 2-Phenylimidazoles acs.org |
Metal-Catalyzed Reactions Involving this compound as Substrate
Currently, specific literature detailing the use of this compound as a substrate in metal-catalyzed reactions is not extensively available. However, based on the known reactivity of the imidazole nucleus and the nitrile functional group, several potential metal-catalyzed transformations can be extrapolated. These reactions represent promising areas for future research and application in the synthesis of more complex molecules.
The imidazole ring is a versatile scaffold in organic synthesis and can participate in various metal-catalyzed C-H activation and cross-coupling reactions. nih.govelsevierpure.com For instance, nickel-catalyzed C-H arylations and alkenylations have been successfully applied to imidazole derivatives, demonstrating the feasibility of functionalizing the imidazole core. nih.govelsevierpure.com Such methodologies could potentially be applied to this compound to introduce aryl or alkenyl substituents at the C-5 position, leveraging the directing effect of the imidazole nitrogen atoms.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation. rsc.orgresearchgate.net While direct C-H functionalization is one approach, another possibility involves the prior halogenation of the imidazole ring, followed by a cross-coupling reaction. The nitrile group at the C-2 position might influence the regioselectivity of such a halogenation.
Furthermore, the nitrile group itself can undergo a variety of metal-catalyzed transformations. Transition metal catalysts, including those based on palladium, copper, and rhodium, are known to mediate the hydration of nitriles to amides or their reduction to primary amines. nih.govmdpi.comnih.gov Metal-catalyzed cycloaddition reactions involving the nitrile group could also be envisioned, leading to the formation of various heterocyclic systems. nih.govrsc.org
Copper-catalyzed reactions are particularly prevalent in the synthesis and functionalization of nitrogen-containing heterocycles. nih.govbeilstein-journals.org For example, copper-catalyzed N-arylation reactions are a common method for modifying the imidazole ring. researchgate.netnih.gov It is conceivable that under specific conditions, the N-H bond of this compound could be subjected to arylation or alkylation using a suitable copper catalyst.
While concrete examples and detailed research findings for metal-catalyzed reactions starting specifically with this compound are yet to be reported in the literature, the rich chemistry of both the imidazole ring and the nitrile functionality suggests a broad scope for potential transformations. Future investigations in this area could unlock novel synthetic pathways to a wide range of functionalized imidazole derivatives.
Derivatization and Scaffold Utilization in Complex Molecular Architecture Construction
Synthesis of Fused and Bridged Imidazole-Based Heterocyclic Systems
The fusion of additional rings onto the imidazole (B134444) core is a common strategy to create novel heterocyclic systems with distinct chemical and biological properties. The 4,5-disubstituted imidazole-2-carbonitrile structure serves as a key synthon for annulation reactions, leading to the formation of bicyclic and polycyclic aromatic systems.
Purines, which consist of a pyrimidine (B1678525) ring fused to an imidazole ring, are of immense biological importance. rsc.org The synthesis of purine (B94841) derivatives often utilizes appropriately substituted imidazoles as precursors. mdpi.comresearchgate.net While direct synthesis from 4,5-dimethyl-1H-imidazole-2-carbonitrile is not extensively documented, the general synthetic logic involves the construction of the pyrimidine ring onto the imidazole C4 and C5 positions. This typically requires starting with a 4-amino-5-cyanoimidazole or a 4-amino-5-carboxamidoimidazole, which can then be cyclized with a one-carbon synthon like formic acid or formamide (B127407) to form the purine skeleton. acs.org
For the this compound scaffold to be utilized in this manner, it would first need to undergo functionalization to introduce the necessary amine and carbonyl-equivalent groups at the C4 and C5 positions, which is a challenging transformation. Alternative strategies might involve a multi-step process where the imidazole ring is cleaved and reformed, though such methods are complex. The established route remains the cyclization of 4,5-diaminoimidazoles or related structures. mdpi.com
Table 1: Representative Conditions for Purine Synthesis from Imidazole Precursors Note: These are general conditions for related imidazole precursors, not specifically this compound.
| Starting Imidazole Type | Reagent (C1 Source) | Conditions | Resulting Fused System |
|---|---|---|---|
| 4-Aminoimidazole-5-carboxamide | Formamide | Heat (e.g., 150-200 °C) | Hypoxanthine derivative |
| 4,5-Diaminopyrimidine | Formic acid | Reflux | Purine |
| Diethyl 5-aminoimidazole-2,4-dicarboxylate | Formamide / POCl₃ | Multi-step | Substituted purine |
The nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine system, also known as 8-azapurine, is another important heterocyclic scaffold. The synthesis of these fused systems typically involves the cyclization of a substituted 1,2,3-triazole precursor that already contains the necessary functional groups to form the pyrimidine ring. For instance, the cyclization of 5-amino-1H-1,2,3-triazole-4-carbimidoyl cyanide derivatives with orthoesters can yield 5-alkyl-3H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine-7-carbonitriles. journalskuwait.orgjournalskuwait.org
A hypothetical pathway starting from an imidazole would require extensive ring transformation. A more plausible, yet complex, route could involve converting the imidazole into a vicinal diamine, followed by diazotization to form a triazole ring, and subsequent pyrimidine ring formation. However, the literature predominantly supports the synthesis from triazole precursors rather than imidazole precursors for this specific heterocyclic system. journalskuwait.org
Development of Polysubstituted Imidazole Derivatives
While this compound is already a polysubstituted imidazole, it can serve as a starting point for the synthesis of further functionalized derivatives. The development of polysubstituted imidazoles is often achieved through multi-component reactions where acyclic precursors combine to form the imidazole ring in a single step. rsc.orgnih.gov However, derivatization of a pre-formed imidazole ring is also a viable strategy.
Potential reactions on the this compound scaffold could include:
N-Alkylation/Arylation: The pyrrolic nitrogen atom (N1) can be readily alkylated or arylated using various electrophiles under basic conditions.
Modification of the Nitrile Group: The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an aminomethyl group, or reacted with organometallic reagents to form ketones.
Electrophilic Substitution: Although the imidazole ring is electron-rich, the specific sites for further electrophilic substitution would be influenced by the existing substituents.
One study details the synthesis of 4,5-dimethyl-2-perfluoroaryl-1H-imidazoles, which proceeds through the reaction of 1-hydroxy-4,5-dialkyl-2-perfluoroaryl-1H-imidazol-1-ols with chloroacetone, illustrating a method to construct a related scaffold. researchgate.net
Supramolecular Building Blocks and Host-Guest Chemistry
The imidazole ring is a common motif in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (pyridinic N). mdpi.com These interactions allow imidazole derivatives to form predictable, ordered structures such as cocrystals. Research on a closely related compound, 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide (HIMO), has shown its utility as a coformer in the creation of pharmaceutical cocrystals with active pharmaceutical ingredients like barbituric acid. researchgate.netnih.gov In these structures, the imidazole core participates in intermolecular hydrogen bonding and π–π stacking interactions to form higher-order assemblies. researchgate.net
Although HIMO lacks the 2-carbonitrile group, its behavior highlights the inherent capacity of the 4,5-dimethylimidazole scaffold to engage in supramolecular recognition. The this compound molecule possesses these same features, with the addition of the nitrile group, which is a known hydrogen bond acceptor. This suggests its potential utility as a versatile building block for designing cocrystals and other supramolecular architectures through controlled non-covalent interactions.
Table 2: Potential Non-Covalent Interactions of this compound
| Functional Group | Potential Interaction | Role in Supramolecular Assembly |
|---|---|---|
| Imidazole N1-H | Hydrogen Bond Donor | Directional bonding, formation of chains/sheets |
| Imidazole N3 | Hydrogen Bond Acceptor | Complementary pairing with H-bond donors |
| Imidazole Ring | π–π Stacking | Stabilization of layered structures |
| 2-Carbonitrile | Hydrogen Bond Acceptor | Additional site for molecular recognition |
| 4,5-Methyl Groups | van der Waals / CH-π | Packing efficiency and steric influence |
Spectroscopic and Advanced Structural Elucidation of 4,5 Dimethyl 1h Imidazole 2 Carbonitrile and Its Derivatives
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 4,5-dimethyl-1H-imidazole-2-carbonitrile is not extensively available in the surveyed literature, the analysis of closely related imidazole (B134444) derivatives provides a robust framework for understanding its expected solid-state characteristics.
Precise Molecular Geometry and Bond Parameters
SC-XRD analysis provides exact measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For imidazole rings, the geometry is typically planar. In the crystal structure of a related compound, 4,5-dinitro-1H-imidazole, the imidazole ring is essentially planar, with minor deviations caused by bulky substituents. nih.gov For this compound, the imidazole core is expected to be planar.
Key bond parameters that would be determined include:
The lengths of the C=C, C-N, and C=N bonds within the imidazole ring.
The bond lengths of the C-C bonds connecting the methyl groups to the ring and the C-C bond of the nitrile group.
The length of the C≡N triple bond.
The bond angles within the five-membered ring, which would indicate any strain.
The angles involving the methyl and carbonitrile substituents, revealing their spatial orientation relative to the ring.
Data from unsubstituted imidazole shows C-N bond lengths of approximately 1.314 Å and 1.382 Å, and a C=C bond length of about 1.364 Å. nist.gov The angles within the ring are typically between 105° and 112°. nist.gov For 2-azido-1H-imidazole-4,5-dicarbonitrile, the molecule is also largely planar. nih.gov It is anticipated that the bond lengths and angles for this compound would be in a similar range, with slight modifications due to the electronic effects of the dimethyl and cyano substituents.
Interactive Data Table: Expected Bond Parameters for this compound (based on related structures)
| Bond/Angle | Expected Value Range | Reference Compound(s) |
| C4-C5 | 1.36 - 1.38 Å | Imidazole, Dinitroimidazole |
| N1-C2 | 1.31 - 1.35 Å | Imidazole |
| C2-N3 | 1.31 - 1.35 Å | Imidazole |
| N3-C4 | 1.37 - 1.39 Å | Imidazole |
| C5-N1 | 1.37 - 1.39 Å | Imidazole |
| C2-CN | 1.43 - 1.45 Å | Dicyanoimidazole |
| C≡N | 1.14 - 1.16 Å | Dicyanoimidazole |
| C4-CH3 | 1.49 - 1.51 Å | - |
| C5-CH3 | 1.49 - 1.51 Å | - |
| Angle N1-C2-N3 | 110° - 113° | Imidazole |
| Angle C4-C5-N1 | 105° - 108° | Imidazole |
Intermolecular Interactions and Crystal Packing Motifs
The supramolecular assembly in the crystal lattice is governed by non-covalent interactions. For imidazole derivatives, hydrogen bonding and π-π stacking are the dominant forces dictating the crystal packing.
Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and acceptors (the nitrile nitrogen and the sp²-hybridized ring nitrogen). This allows for the formation of robust hydrogen-bonding networks. In the crystal structures of 4,5-dinitro-1H-imidazole and 2-azido-1H-imidazole-4,5-dicarbonitrile, molecules are linked by N-H···N hydrogen bonds, forming chains or layered structures. nih.govnih.govosti.gov It is highly probable that this compound would exhibit similar N-H···N hydrogen bonds, potentially involving the nitrile nitrogen atom as the acceptor, leading to the formation of chains or dimers. doaj.org
Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact, corresponding to hydrogen bonds and other interactions, can be identified. Fingerprint plots derived from the Hirshfeld surface provide quantitative breakdowns of the different types of contacts (e.g., H···H, C···H, N···H). For various imidazole and benzimidazole (B57391) derivatives, Hirshfeld analysis has shown that H···H, C···H/H···C, and N···H/H···N contacts are major contributors to the crystal packing. nih.govnih.govmdpi.com A similar analysis for the title compound would be expected to reveal the relative importance of hydrogen bonding, van der Waals forces, and π-π interactions.
Polymorphism and Solid-State Structural Variability
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs can have distinct physical properties. While polymorphs of N-substituted azoles are considered relatively rare, they are not unknown. researchgate.net The potential for polymorphism in this compound would arise from different possible hydrogen-bonding motifs or π-π stacking arrangements. For example, the N-H···N hydrogen bond could form a catemer (chain) or a cyclic dimer. Crystal structure prediction studies, which survey the landscape of possible crystal packings, could suggest thermodynamically feasible polymorphs, even if they have not been experimentally observed. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional techniques are often necessary for unambiguous assignment of complex structures.
Two-Dimensional NMR Techniques for Connectivity and Assignment (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For the title compound, COSY would be of limited use for the core structure as the two methyl groups and the N-H proton are not expected to show scalar coupling to each other. However, it would confirm the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). For this compound, HSQC would definitively link the proton signals of the two methyl groups to their respective carbon signals. It would also show a correlation for the N-H proton to the N1 nitrogen if a ¹H-¹⁵N HSQC were performed.
Protons of the C4-methyl group to C4, C5, and C3a (if applicable in a fused system).
Protons of the C5-methyl group to C5, C4, and N1.
The N-H proton to C2, C5, and C4. These correlations, as demonstrated in the structural elucidation of numerous imidazole derivatives, allow for the unambiguous assembly of the molecular structure. rsc.orgipb.pt
Interactive Data Table: Expected 2D NMR Correlations for this compound
| Proton Signal | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| C4-H ₃ | C 4-CH₃ | C 4, C 5 |
| C5-H ₃ | C 5-CH₃ | C 5, C 4 |
| N1-H | - | C 2, C 5 |
Solid-State NMR for Bulk Structure Characterization
Solid-state NMR (ssNMR) provides structural information on materials in their solid form, offering insights that are complementary to diffraction methods. It is particularly valuable for studying polymorphism, disorder, and local atomic environments.
For imidazole-based systems, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR are powerful techniques. acs.orgacs.org The chemical shifts of carbon and nitrogen atoms are highly sensitive to their local environment, including protonation state and involvement in hydrogen bonding. nih.govresearchgate.net
In the context of this compound, ssNMR could:
Distinguish between different polymorphic forms, as these would exhibit different sets of chemical shifts due to variations in crystal packing. researchgate.net
Characterize the hydrogen bonding network. The ¹⁵N chemical shift of the nitrogen atoms in the imidazole ring would provide direct evidence of their role as hydrogen bond donors or acceptors. acs.org
Probe the dynamics of the molecule in the solid state, such as the rotation of the methyl groups.
Studies on solid imidazole have shown that residual dipolar coupling between ¹³C and ¹⁴N nuclei can be observed in ¹³C CP/MAS spectra, providing further structural constraints and information on the electric field gradient at the nitrogen nuclei. tandfonline.com Similar advanced ssNMR experiments could provide a highly detailed picture of the bulk solid-state structure of this compound.
Dynamic NMR Studies for Conformational Exchange
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of reversible chemical exchange processes that occur on the NMR timescale. For this compound, DNMR studies can provide critical insights into several dynamic phenomena, primarily prototropic tautomerism and restricted rotation.
Prototropic Tautomerism: The imidazole ring can exist in two tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms (N1 and N3). In this compound, these two tautomers are equivalent due to the symmetrical substitution at the C4 and C5 positions. However, in unsymmetrically substituted derivatives, DNMR would be crucial for characterizing the equilibrium and the rate of interconversion. This exchange can be monitored by observing the coalescence of signals for the C4 and C5 carbons (and the attached methyl groups) in the ¹³C NMR spectrum as the temperature is varied. At low temperatures, where the exchange is slow on the NMR timescale, distinct signals for the two tautomers might be observed. As the temperature increases, the rate of proton exchange accelerates, leading to a broadening of the signals and their eventual coalescence into a single time-averaged signal.
Restricted Rotation: The C2-CN bond in this compound may exhibit restricted rotation, particularly at low temperatures. This restriction could arise from steric hindrance or electronic effects between the nitrile group and the imidazole ring. Variable-temperature NMR experiments could be employed to probe this potential conformational exchange. Changes in the chemical shifts or the appearance of new signals at low temperatures could indicate the presence of different rotamers. Techniques such as 2D Exchange Spectroscopy (EXSY) could further confirm the dynamic exchange between these conformational states.
The study of related 2-(aryl)-4,5-diphenyl-1H-imidazoles has demonstrated the utility of DNMR in evaluating N-H proton transfer and tautomerism, which provides a strong basis for applying these techniques to this compound.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Electronic Effects
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding structure and electronic properties of this compound by probing its molecular vibrations.
Nitrile Group (C≡N) Vibrations: The most characteristic vibration for this molecule is the nitrile stretching mode, ν(C≡N). In saturated nitriles, this sharp and intense absorption typically appears in the 2260–2240 cm⁻¹ region. nih.gov For this compound, the nitrile group is attached to an aromatic imidazole ring. This conjugation leads to an electronic interaction that weakens the C≡N triple bond. nih.gov Consequently, the ν(C≡N) stretching frequency is expected to be lowered, likely appearing in the 2240–2220 cm⁻¹ range, which is characteristic of aromatic nitriles. nih.gov The intensity of this band in the IR spectrum is typically strong due to the large change in dipole moment during the stretching vibration. nih.gov
Imidazole Ring Vibrations: The imidazole ring gives rise to a series of characteristic vibrational modes. These include:
N-H Stretching: A broad ν(N-H) band is expected in the region of 3200–2800 cm⁻¹ due to strong intermolecular hydrogen bonding in the solid state.
C-H Stretching: Aromatic ν(C-H) stretching vibrations from the imidazole ring and aliphatic ν(C-H) from the methyl groups are expected around 3150-3000 cm⁻¹ and 3000–2850 cm⁻¹, respectively.
Ring Stretching: C=C and C=N stretching vibrations within the imidazole ring typically appear as a series of bands in the 1600–1400 cm⁻¹ region.
In-plane and Out-of-plane Bending: C-H and N-H bending modes contribute to the fingerprint region of the spectrum, below 1400 cm⁻¹.
Electronic Effects: The position and intensity of the ν(C≡N) band are sensitive probes of the electronic environment. Changes in the electron density of the imidazole ring, caused by the introduction of different substituents or by the formation of metal complexes, would be reflected in shifts of the nitrile stretching frequency. This phenomenon, known as the vibrational Stark effect (VSE), correlates the electric field projected onto the nitrile bond with its vibrational frequency and intensity. nih.govrsc.org Electron-donating groups on the imidazole ring would increase electron density, further weakening the C≡N bond and causing a red shift (lower frequency). Conversely, electron-withdrawing groups would cause a blue shift (higher frequency).
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique | Notes |
|---|---|---|---|
| N-H Stretch | 3200 - 2800 | IR | Broad due to hydrogen bonding |
| Aromatic C-H Stretch | 3150 - 3000 | IR, Raman | |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | Methyl group vibrations |
| C≡N Stretch | 2240 - 2220 | IR, Raman | Sharp, strong intensity in IR. Lowered due to conjugation. nih.gov |
| C=N / C=C Ring Stretches | 1600 - 1400 | IR, Raman | Multiple bands expected |
| CH₃ Bending | ~1460, ~1375 | IR, Raman | Asymmetric and symmetric deformations |
| N-H In-plane Bend | 1400 - 1200 | IR |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of this compound. Its primary functions are the unambiguous confirmation of the molecular formula through accurate mass measurement and the elucidation of the molecular structure via fragmentation pathway analysis. hilarispublisher.comresearchgate.net
Molecular Formula Confirmation: The molecular formula of this compound is C₆H₇N₃. HRMS techniques, such as those using Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or M⁺˙) with very high precision (typically <5 ppm mass error). hilarispublisher.comresearchgate.net This allows for the calculation of a unique elemental composition, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different atomic compositions). This confirmation is the first and most critical step in structural identification.
Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion and analyze the resulting product ions. The fragmentation pattern provides a roadmap of the molecule's connectivity. For imidazole derivatives, the heterocyclic ring is generally stable, and fragmentation pathways often involve the loss of substituents. nih.gov A plausible fragmentation pathway for this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed as follows:
Molecular Ion Formation: The initial step is the formation of the molecular ion, M⁺˙, at m/z 121.
Loss of HCN: A common fragmentation for nitriles is the elimination of a neutral hydrogen cyanide molecule, leading to a fragment ion at m/z 94.
Loss of a Methyl Radical: Cleavage of a methyl group (•CH₃) from the molecular ion would result in a fragment at m/z 106.
Ring Cleavage: While less common, fragmentation of the stable imidazole ring can occur under higher energy conditions. A characteristic cleavage might involve the loss of acetonitrile (B52724) (CH₃CN) or related fragments, driven by the rearrangement of the ring structure.
Table 2: Predicted HRMS Data and Fragmentation for C₆H₇N₃
| Ion/Fragment | Proposed Formula | Calculated Exact Mass (m/z) | Plausible Origin |
|---|---|---|---|
| [M+H]⁺ | [C₆H₈N₃]⁺ | 122.0718 | Protonated Molecular Ion (ESI) |
| [M]⁺˙ | [C₆H₇N₃]⁺˙ | 121.0640 | Molecular Ion (EI) |
| [M-HCN]⁺˙ | [C₅H₅N₂]⁺˙ | 94.0453 | Loss of hydrogen cyanide from M⁺˙ |
| [M-CH₃]⁺ | [C₅H₄N₃]⁺ | 106.0405 | Loss of a methyl radical from M⁺˙ |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Optical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence (emission) spectroscopy, investigates the electronic structure and optical properties of this compound by probing transitions between electronic energy levels.
Electronic Absorption (UV-Vis): The imidazole ring is an aromatic system containing π electrons and non-bonding (n) electrons on the nitrogen atoms. The electronic spectrum is therefore expected to be dominated by π→π* and n→π* transitions. libretexts.org
π→π Transitions:* These are typically strong absorptions (high molar absorptivity, ε) and are expected to occur in the UV region. For substituted imidazoles, these transitions are often observed between 200 and 300 nm. The presence of the electron-withdrawing nitrile group and electron-donating methyl groups will influence the exact position of these absorption bands. Studies on similar imidazole derivatives, such as 4-methyl-imidazole and imidazole-2-carboxaldehyde, show characteristic absorption peaks between 217 nm and 282 nm. mdpi.com
n→π Transitions:* These transitions involve the excitation of a non-bonding electron from a nitrogen atom to an antibonding π* orbital. They are symmetry-forbidden and thus exhibit much lower intensity (low ε) compared to π→π* transitions. libretexts.org These weak bands may be observed as a shoulder on the tail of the stronger π→π* absorption band, often at longer wavelengths.
The polarity of the solvent can influence the position of these absorption maxima. Typically, π→π* transitions undergo a red shift (to longer wavelengths) in more polar solvents, while n→π* transitions experience a blue shift (to shorter wavelengths). libretexts.org
Emission (Fluorescence) Spectroscopy: Many imidazole derivatives are known to be fluorescent. nih.govacs.org Upon excitation with light corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the absorption and emission maxima is the Stokes shift.
The fluorescence properties of this compound would be dependent on its structure and environment. The quantum yield of fluorescence (a measure of emission efficiency) can be influenced by factors such as solvent polarity, pH, and molecular aggregation. nih.govrsc.org Some imidazole-based fluorophores exhibit pH-dependent emission, which is attributed to the protonation state of the imidazole ring. nih.gov Furthermore, some derivatives display aggregation-induced emission (AIE), where fluorescence is weak in solution but becomes strong in the aggregated or solid state. nih.gov Investigating the emission spectrum of this compound could reveal potential applications as a fluorescent probe or material.
Table 3: Expected Electronic Spectroscopy Properties
| Property | Expected Observation | Influencing Factors |
|---|---|---|
| Absorption Maximum (λmax) | 210 - 290 nm | Solvent polarity, pH, substituents |
| Molar Absorptivity (ε) | High for π→π, Low for n→π | Allowedness of the transition |
| Emission Maximum (λem) | Potentially >300 nm (if fluorescent) | Molecular rigidity, solvent, temperature |
| Stokes Shift | λem - λmax | Structural relaxation in the excited state |
Theoretical and Computational Chemistry Studies of 4,5 Dimethyl 1h Imidazole 2 Carbonitrile
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For imidazole (B134444) derivatives, DFT, particularly with the B3LYP functional, is a widely used method to obtain optimized geometries and electronic properties. orientjchem.orgnih.govplos.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govirjweb.com
For 4,5-dimethyl-1H-imidazole-2-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO would likely be distributed over the electron-withdrawing carbonitrile group and the C=N bonds of the ring. This distribution facilitates intramolecular charge transfer. The presence of the electron-withdrawing cyano group is known to be a strategy for reducing the singlet-triplet energy gap in similar functionalized imidazole domains. researchgate.net Computational studies on analogous imidazole derivatives have calculated HOMO-LUMO energy gaps that are indicative of a stable yet reactive molecule. orientjchem.orgresearchgate.net
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.61 |
| ELUMO | -1.74 |
| Energy Gap (ΔE) | 3.87 |
Data based on findings for a similar imidazole derivative. orientjchem.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. orientjchem.orgnih.gov
In this compound, the most negative potential is expected to be concentrated around the nitrogen atom of the carbonitrile group and the pyridine-like nitrogen atom (N3) of the imidazole ring, making these the primary sites for electrophilic interactions. orientjchem.org The hydrogen atom attached to the pyrrole-like nitrogen (N1) would exhibit the most positive potential, indicating it is the most likely site for nucleophilic attack. orientjchem.org The methyl groups would present regions of moderately positive potential.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
For derivatives of 4,5-dimethyl-1H-imidazole, NBO analysis has been performed using DFT calculations (e.g., B3LYP/6-31G(d,p)) to understand these stabilizing interactions. acadpubl.euresearchgate.net Significant delocalization occurs through π → π* transitions within the imidazole ring and between the ring and its substituents. The interaction between the lone pair (LP) of the nitrogen atoms and the antibonding orbitals of the ring also plays a crucial role in stabilizing the molecule. A larger stabilization energy (E²) associated with these interactions indicates a more significant charge delocalization and greater molecular stability. acadpubl.eu
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |
|---|---|---|
| LP (1) N1 | π* (C4-C5) | 15.5 |
| LP (1) N3 | π* (C2-N1) | 22.8 |
| π (C4-C5) | π* (C2-N3) | 18.9 |
Data is illustrative and based on typical values for related imidazole structures. acadpubl.euresearchgate.net
Reaction Mechanism Prediction and Validation through Computational Simulations
Computational chemistry is instrumental in elucidating reaction mechanisms, allowing for the prediction of transition states, intermediates, and activation energies. plos.org For the synthesis of imidazole derivatives, such as the Radziszewski reaction, computational studies can model the condensation pathways. researchgate.net While specific computational studies on the reaction mechanism for the formation of this compound are not prominently available, the methodologies are well-established.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structural confirmation. researchgate.net DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. orientjchem.orgnih.gov
The calculated vibrational spectra are often scaled by an appropriate factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental data. researchgate.net Similarly, theoretical ¹H and ¹³C NMR chemical shifts, calculated using methods like GIAO (Gauge-Including Atomic Orbital), can be compared with experimental spectra to confirm molecular structure. nih.gov This comparison between theoretical and experimental data is a standard procedure for validating the chosen computational method and basis set. researchgate.netnih.gov
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|
| C≡N stretch (carbonitrile) | ~2230 | ~2225 |
| C=N stretch (imidazole ring) | ~1605 | ~1599 |
| C-H stretch (methyl) | ~2950 | ~2930 |
Values are typical for related structures and serve for illustrative purposes. nih.gov
Conformational Analysis and Tautomerism Studies
Imidazole and its derivatives can exhibit prototropic tautomerism, where a proton shifts between the two nitrogen atoms of the ring. For this compound, this would involve an equilibrium between the 1-H and 3-H tautomers. Computational studies are essential for determining the relative stability of these tautomers. researchgate.netnih.gov
Theoretical calculations can determine the energies of different tautomers in the gas phase and in various solvents using continuum solvation models (like CPCM). researchgate.net These studies often reveal that the relative stability of tautomers can be influenced by the solvent's polarity and the potential for intermolecular hydrogen bonding. researchgate.netnih.gov For many imidazole derivatives, the 1H-tautomer is found to be the most stable form, a finding that can be confirmed by comparing calculated spectroscopic data for each tautomer with experimental results. nih.govresearchgate.net
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, van der Waals Forces)
Hydrogen Bonding:
The molecular structure of this compound features a potent hydrogen bond donor, the N-H group of the imidazole ring, and a strong hydrogen bond acceptor, the nitrogen atom of the carbonitrile group. This configuration strongly suggests the formation of intermolecular N-H···N hydrogen bonds. In many crystalline structures of imidazole derivatives, a recurring "tape" or "chain" motif is observed, where molecules are linked sequentially through such hydrogen bonds. researchgate.net For instance, studies on 2-methylimidazole (B133640) have shown that N–H···N hydrogen bonds link molecules together, forming infinite chains. researchgate.net
Furthermore, weaker C-H···N or C-H···π interactions may also play a role in the stabilization of the crystal structure. The methyl groups and the aromatic imidazole ring provide opportunities for these types of weaker hydrogen bonds and other non-covalent interactions.
Van der Waals Forces:
Van der Waals forces, including dispersion forces and dipole-dipole interactions, are also expected to contribute significantly to the crystal packing of this compound. The presence of the two methyl groups at the 4 and 5 positions of the imidazole ring increases the molecular surface area and the potential for dispersive interactions. mdpi.com The packing efficiency of the molecules in the crystal lattice will be influenced by the steric hindrance and the attractive van der Waals forces originating from these methyl groups.
Due to the absence of specific research on this compound, a quantitative data table of intermolecular interaction parameters cannot be provided. The following table presents a qualitative summary of the expected interactions based on the analysis of similar compounds.
| Interaction Type | Donor | Acceptor | Expected Significance |
| Hydrogen Bonding | Imidazole N-H | Nitrile N | High (Primary interaction) |
| π-π Stacking | Imidazole Ring | Imidazole Ring | Moderate |
| Van der Waals Forces | Methyl Groups, Imidazole Ring | All atoms | Moderate to High |
| C-H···N Interactions | Methyl/Ring C-H | Nitrile/Imidazole N | Low to Moderate |
Further computational modeling, such as Density Functional Theory (DFT) calculations, and experimental crystal structure determination via X-ray diffraction would be necessary to provide precise details on the intermolecular interaction energies, geometries, and the complete supramolecular architecture of this compound.
Advanced Applications in Chemical Sciences
Ligand Design in Coordination Chemistry
The presence of both a nitrogen atom within the imidazole (B134444) ring and the nitrogen of the cyano group makes 4,5-dimethyl-1H-imidazole-2-carbonitrile a potentially versatile ligand in coordination chemistry. While extensive research on this specific molecule is still emerging, the well-established coordination chemistry of related imidazole and nitrile-containing ligands provides a strong basis for understanding its potential.
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The characterization of such complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.
General Synthetic Approach: A general method for the synthesis of metal complexes with imidazole-based ligands involves the direct reaction of the ligand with a metal halide or perchlorate (B79767) salt in a solvent such as ethanol (B145695), methanol, or acetonitrile (B52724). The resulting complexes can often be isolated as crystalline solids.
Characterization Techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N (imidazole ring) and C≡N (nitrile) stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to probe the changes in the chemical environment of the ligand upon coordination.
Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.
While specific data for this compound complexes is limited in publicly accessible literature, studies on analogous compounds, such as azo-derivatives of 4,5-dimethyl-1H-imidazole, have reported the synthesis and characterization of their metal(II) complexes. researchgate.net These studies often employ elemental analysis, IR, ¹H NMR, and electronic and mass spectra to characterize the resulting complexes. researchgate.net
The coordination of this compound to a metal center can be envisaged through several modes, primarily involving the pyridine-type nitrogen of the imidazole ring and the nitrogen atom of the nitrile group. The steric hindrance from the two methyl groups at the 4 and 5 positions may influence the coordination geometry and the accessibility of the imidazole nitrogen.
Potential Coordination Modes:
Monodentate Coordination: The ligand could coordinate to a metal center through the more basic imidazole nitrogen (N1 or N3, depending on the tautomeric form), leaving the nitrile group uncoordinated. This is a common coordination mode for many imidazole derivatives. wikipedia.org
Bridging Coordination: The ligand could act as a bridge between two metal centers, with one metal coordinating to the imidazole nitrogen and the other to the nitrile nitrogen.
Chelating Coordination: While less common for imidazole-nitrile ligands where the coordinating atoms are not in a favorable position to form a stable chelate ring, the possibility cannot be entirely ruled out under specific geometric constraints.
Research on related dicyanoimidazole ligands has shown that the cyano group can participate in coordination. For example, in the complexes [Zn(dci)₂(H₂O)₂]n and [Mn(dci)₂(H₂O)₂]n (where Hdci = 4,5-dicyanoimidazole), the dicyanoimidazolate anion adopts a μ₂-(N, N'') coordination mode, bridging adjacent metal ions through a neighboring imidazole nitrogen and a cyano nitrogen atom to form one-dimensional double-stranded chains. researchgate.net This suggests that the nitrile group of this compound is a viable coordination site.
Furthermore, studies on 4,5-dicyano-1-methylimidazole have demonstrated that the cyano group can be activated upon coordination to a metal ion like copper(II), leading to alcoholysis in the presence of an alcohol solvent to form a carboximidate complex. researchgate.net This highlights a potential reactive role of the cyano group in the coordination sphere.
Expected Coordination Geometries: The resulting metal complexes could adopt various geometries depending on the metal ion, its oxidation state, the stoichiometry of the reaction, and the coordinating anions present. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. For instance, octahedral geometries have been suggested for metal complexes of some azo-derivatives of 4,5-dimethyl-imidazole. researchgate.net
A summary of potential coordination behaviors based on related cyano-imidazole ligands is presented in the table below.
| Ligand | Metal Ion(s) | Observed Coordination Mode(s) | Resulting Structure |
| 4,5-dicyanoimidazolate | Zn(II), Mn(II) | μ₂-(N, N'') bridging (imidazole N and cyano N) | 1D double-stranded chains |
| 4,5-dicyano-1-methylimidazole | Cu(II) | Bidentate (imidazole N and N of carboximidate) | Monomeric and dimeric complexes |
This table is based on data from related compounds to infer potential coordination modes for this compound.
Metal complexes containing imidazole-based ligands are widely explored for their catalytic activities in various organic transformations. The electronic properties of the imidazole ring can be tuned by substituents, which in turn can influence the catalytic performance of the metal center. While specific catalytic applications of this compound complexes have not been extensively reported, the structural features of this ligand suggest potential in several areas.
The electron-donating methyl groups on the imidazole ring can enhance the electron density at the metal center, which could be beneficial for certain catalytic reactions. Conversely, the electron-withdrawing nature of the cyano group might modulate this effect. This electronic tunability makes such ligands interesting for the development of catalysts with tailored activities.
Imidazole-containing metal complexes have shown catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.com For instance, copper(II) complexes with imidazole derivatives have been used as catalysts for the synthesis of other imidazole derivatives. nih.gov The presence of the nitrile group could also offer opportunities for post-synthetic modification of the catalyst or for its immobilization on a support.
Integration into Supramolecular Architectures and Self-Assembled Systems
The ability of the imidazole ring to participate in hydrogen bonding and π-π stacking interactions makes it an excellent building block for the construction of supramolecular architectures. The nitrile group can also act as a hydrogen bond acceptor.
In the field of crystal engineering, this compound could be employed as a linker or a modulator in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The directional bonding afforded by the imidazole and nitrile groups, combined with the potential for hydrogen bonding, can be exploited to guide the assembly of desired network topologies.
The design of porous materials relies on the predictable self-assembly of molecular building blocks. The rigidity of the imidazole ring and the linear nature of the nitrile group are advantageous for constructing robust frameworks. The methyl groups, while adding steric bulk, can also influence the packing of the ligands and the resulting pore size and shape of the material.
The supramolecular chemistry of imidazole-based compounds is rich and varied, driven by a combination of non-covalent interactions. mdpi.com
Hydrogen Bonding: The N-H proton of the imidazole ring is a good hydrogen bond donor, while the uncoordinated imidazole nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks in the solid state.
π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with other aromatic systems, contributing to the stability of the crystal lattice. The presence of substituents on the ring can influence the geometry and strength of these interactions.
Other Interactions: Dipole-dipole interactions arising from the polar C≡N bond can also play a role in the packing of molecules in the solid state.
Precursors for Advanced Functional Materials
The unique electronic and structural characteristics of the this compound scaffold make it a valuable precursor for the synthesis of advanced functional materials. The imidazole ring, being an electron-rich aromatic system, combined with the electron-withdrawing nitrile group, provides a platform for creating materials with tailored electronic and photonic properties.
The imidazole framework is a key component in the design of organic molecules with significant non-linear optical (NLO) properties. malayajournal.orgresearchgate.net NLO materials are crucial for technologies like optical computing, data storage, and frequency conversion. jhuapl.edu The efficacy of these materials is often related to their molecular hyperpolarizability, a measure of their NLO response.
Research into imidazole derivatives has demonstrated their potential as potent NLO materials. For instance, theoretical studies using Density Functional Theory (DFT) on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a molecule containing the same core structure, revealed a first-order hyperpolarizability (β₀) that is approximately eighteen times greater than that of urea, a standard NLO reference material. malayajournal.org This significant enhancement is attributed to the conjugated π-electron system within the molecule, which facilitates intramolecular charge transfer, a key requirement for high NLO activity. malayajournal.org Similarly, computational studies of imidazole-2-carboxaldehyde also validate its potential as an NLO-active material. researchgate.net The non-centrosymmetric crystal packing of related compounds like 1H-imidazole-4-carbonitrile further supports their candidacy for NLO applications. researchgate.net
Table 1: Comparison of First-Order Hyperpolarizability (β₀)
| Compound | Calculated β₀ (esu) | Comparison to Urea |
| 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | 7.00254 x 10⁻³⁰ | ~18 times greater |
| Urea (standard) | 0.3728 x 10⁻³⁰ | 1x (Reference) |
| Data sourced from a DFT study at the B3LYP/6-31G(d,p) basis set. malayajournal.org |
Furthermore, the imidazole scaffold is integral to the development of fluorescent dyes and materials for optoelectronic devices like Organic Light Emitting Diodes (OLEDs). semanticscholar.org Fused heterocyclic systems incorporating imidazole, such as 4-(aryl)-benzo nih.govsigmaaldrich.comimidazo[1,2-a]pyrimidine-3-carbonitriles, exhibit significant photophysical properties that make them suitable as phosphors in optoelectronics and as fluorescent dyes. nih.gov The optoelectronic properties of films made from imidazole derivatives can be tuned by external stimuli like acid or heat, allowing for the modulation of emission in OLEDs. researchgate.net This tunability highlights the potential of using this compound as a building block for creating novel dyes and emissive materials.
Imidazole-containing compounds have found numerous applications as functional materials in the development of conjugated and functional polymers. semanticscholar.org The this compound molecule possesses multiple reactive sites—the N-H proton of the imidazole ring and the nitrile group—making it a versatile monomer or cross-linking agent for creating complex polymer architectures and network structures.
The nitrile (-C≡N) group is particularly useful in polymer synthesis. It can undergo cyclotrimerization to form highly stable triazine rings, leading to the formation of covalent organic frameworks (COFs) or porous aromatic frameworks (PAFs). These network structures are known for their high thermal stability and porosity, making them suitable for applications in gas storage, separation, and catalysis. Additionally, the nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, providing further pathways for polymerization and material functionalization. The imidazole ring itself can be incorporated into polymer backbones, imparting desirable properties such as thermal stability, charge transport capabilities, and the ability to coordinate with metal ions. semanticscholar.org
Development of Chemo-Sensors and Analytical Reagents
The imidazole moiety is a prominent structural motif in the design of chemo-sensors for the detection of various chemical species, including ions and small molecules. scispace.comrsc.orgresearchgate.net The ability of the imidazole ring to participate in specific molecular interactions and its favorable photophysical properties make it an excellent platform for developing sensitive and selective analytical reagents.
The development of effective chemo-sensors relies on the principle of selective molecular recognition. Imidazole derivatives have shown high selectivity in binding specific analytes through a combination of interaction types.
Studies on Co(III)-porphyrins have demonstrated selective binding towards various imidazole derivatives. mdpi.com This recognition is achieved through a dual-binding mechanism: a primary donor-acceptor bond forms between the imidazole nitrogen and the central cobalt ion, while secondary hydrogen bonds can form between functional groups on the ligand and the porphyrin's periphery. mdpi.com This multi-point interaction significantly enhances binding stability and selectivity.
In another approach, imidazole-based sensors functionalized with an aldehyde group have been designed for the exclusive detection of cyanide ions (CN⁻). scispace.comrsc.org The sensing mechanism involves a nucleophilic addition reaction where the cyanide ion attacks the aldehyde's carbonyl carbon, leading to the formation of a stable cyanohydrin. scispace.comrsc.org This highly specific reaction allows the sensor to detect cyanide without interference from other common anions. Similarly, a sensor based on the 4,5-dimethyl-imidazole core, specifically 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol, has been developed for the selective fluorescent detection of Fe³⁺ metal ions. researchgate.net
Table 2: Selective Recognition by Imidazole-Based Sensors
| Sensor Base | Target Analyte | Recognition Mechanism |
| Co(III)-Porphyrin | Imidazole derivatives | Donor-acceptor bond (Co-N) and peripheral hydrogen bonding. mdpi.com |
| Aldehyde-functionalized imidazole | Cyanide (CN⁻) | Nucleophilic addition to form a cyanohydrin. scispace.comrsc.org |
| 2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol | Iron (Fe³⁺) | Coordination with the metal ion. researchgate.net |
An effective chemo-sensor must not only bind selectively to a target but also produce a measurable signal upon binding. Imidazole-based sensors employ various signaling mechanisms, most commonly changes in fluorescence.
A prevalent mechanism is fluorescence quenching, which constitutes an "off" signal. For example, the sensor 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol exhibits strong fluorescence in its free state, but the addition of Fe³⁺ ions leads to a dramatic quenching of this fluorescence, signaling the presence of the ion. researchgate.net Similarly, the formation of a cyanohydrin upon cyanide binding in aldehyde-functionalized imidazole sensors also results in the quenching of fluorescence. scispace.comrsc.org
These systems can also be designed for "on-off-on" or reversible sensing. The cyanohydrin product formed from the reaction with cyanide is itself a reversible sensor for mercury ions (Hg²⁺). scispace.comrsc.org The addition of Hg²⁺ facilitates a metal-assisted elimination of the cyanide group, restoring the original aldehyde and its fluorescence. scispace.comrsc.org This reversible cycle allows for the sequential detection of two different ions and demonstrates the reusability of the sensor. scispace.comrsc.org Other advanced signaling mechanisms observed in imidazole-based sensors include twisted intramolecular charge transfer (ICT) and aggregation-induced emission (AIE), which provide alternative ways to generate a detectable optical response. nih.gov
Future Research Directions and Uncharted Territories
Exploration of Novel Reactivity Patterns and Synthetic Pathways
The synthetic accessibility and potential reactivity of 4,5-dimethyl-1H-imidazole-2-carbonitrile are pivotal areas for future investigation. While general methods for the synthesis of 2-cyanoimidazoles exist, the development of novel, efficient, and regioselective synthetic routes to this specific compound is of paramount importance.
One of the most versatile methods for imidazole (B134444) synthesis is the van Leusen imidazole synthesis . This reaction typically involves the condensation of an aldehyde with an amine to form an aldimine, which then reacts with tosylmethyl isocyanide (TosMIC). tsijournals.comorganic-chemistry.orgtsijournals.comwikipedia.org The application of this method to the synthesis of this compound would likely involve the in-situ formation of an aldimine from a suitable precursor, followed by cyclization with a cyanated TosMIC reagent or a subsequent cyanation step. The van Leusen reaction is known for its operational simplicity and the ability to construct the imidazole core in a single step. mdpi.com
Further research should focus on exploring the reactivity of the nitrile group and the imidazole ring. The nitrile moiety can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or cycloaddition reactions. The imidazole ring itself presents opportunities for N-alkylation, N-arylation, and electrophilic substitution reactions, allowing for the generation of a diverse library of derivatives. Understanding the interplay between the electronic nature of the dimethyl-substituted imidazole ring and the reactivity of the nitrile group will be crucial for designing novel synthetic transformations.
A variety of synthetic protocols for imidazole derivatives have been reported, often employing multicomponent reactions. nih.govmdpi.com These strategies offer an efficient means to generate structural diversity. For instance, a four-component reaction involving a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) is a common route to polysubstituted imidazoles. nih.gov Adapting such methodologies to incorporate a cyano group at the 2-position could provide a direct and atom-economical route to this compound and its analogs.
| Synthetic Method | Key Reagents | Potential Application to this compound | Advantages |
| van Leusen Imidazole Synthesis | Aldehyde, Amine, Tosylmethyl isocyanide (TosMIC) | In-situ formation of an aldimine followed by reaction with a cyanated TosMIC equivalent. | One-pot synthesis, operational simplicity. |
| From Amino Ketones and Cyanogen | 2-Amino-3-butanone hydrochloride, Cyanogen | Direct cyclization to form the 2-cyanoimidazole core. | Direct introduction of the cyano group. |
| From Imidazole N-oxides | 4,5-dimethylimidazole N-oxide, Trimethylsilyl (B98337) cyanide | Cyanation of a pre-formed imidazole ring. | Potential for regioselective cyanation. acs.org |
| Multicomponent Reactions | 2,3-Butanedione (B143835), Formaldehyde (B43269) derivative, Ammonia (B1221849), Cyanide source | One-pot assembly of the substituted imidazole ring with the cyano group. | High efficiency and diversity generation. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To gain deeper insights into the synthesis and reactivity of this compound, the application of advanced spectroscopic techniques for real-time reaction monitoring is essential. Process Analytical Technology (PAT) tools, such as in-line Nuclear Magnetic Resonance (NMR) spectroscopy, can provide invaluable data on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. semanticscholar.orgnih.govresearchgate.net
Real-time NMR allows for the continuous monitoring of the disappearance of starting materials and the appearance of products, providing a detailed kinetic profile of the reaction. libretexts.org This data is crucial for optimizing reaction conditions, such as temperature, catalyst loading, and reagent stoichiometry, to maximize yield and minimize reaction times. Furthermore, the identification of transient intermediates by in-line NMR can elucidate complex reaction mechanisms. semanticscholar.org The use of two-dimensional NMR techniques, such as COSY and HSQC, under flow conditions can provide detailed structural information on all components of the reaction mixture in real-time. nih.gov
| Spectroscopic Technique | Information Gained | Application in the Study of this compound |
| In-line ¹H NMR | Reaction kinetics, conversion rates, identification of major species. | Optimization of synthesis, monitoring of functional group transformations. |
| In-line ¹³C NMR | Structural elucidation of intermediates and products. | Confirmation of carbon backbone formation and functional group presence. |
| In-line 2D NMR (COSY, HSQC) | Correlation of protons and carbons, detailed structural analysis. | Unambiguous structure determination of novel derivatives and intermediates. |
| In-line FTIR | Monitoring of specific functional groups (e.g., C≡N, N-H). | Tracking the formation of the nitrile and imidazole functionalities. |
Integration with Machine Learning and AI for Predictive Chemistry
Predictive Models for Molecular Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activities and physicochemical properties of derivatives of this compound. researchgate.netresearchgate.netnih.govnih.govmdpi.com By training these models on datasets of known imidazole-containing compounds, it is possible to predict properties such as binding affinity to a specific biological target, solubility, and metabolic stability. This in-silico screening can prioritize the synthesis of compounds with the most promising profiles, accelerating the drug discovery process.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthesis Planning | AI algorithms propose synthetic routes by working backward from the target molecule. | Discovery of novel and more efficient synthetic pathways. |
| Reaction Outcome Prediction | ML models predict the products, yields, and side products of chemical reactions. | Reduced experimental effort and accelerated optimization of reaction conditions. |
| QSAR/QSPR Modeling | Statistical models correlate chemical structure with biological activity or physical properties. | Prioritization of synthetic targets with desired properties for various applications. |
Sustainable and Green Synthesis Methodologies Development
The principles of green chemistry are increasingly important in modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. bohrium.comresearchgate.net Future research on this compound should prioritize the development of sustainable and green synthesis methodologies.
This includes the use of environmentally benign solvents, such as water, ethanol (B145695), or bio-derived solvents like glycerol and ethyl lactate. mdpi.comcurtin.edu.aumdpi.commonash.edunih.gov The exploration of catalyst-free reactions or the use of reusable heterogeneous catalysts, such as zeolites or magnetic nanoparticles, can also significantly improve the green credentials of a synthesis. nih.govias.ac.inresearchgate.net For example, the synthesis of tetrasubstituted imidazoles has been reported using ZSM-11 zeolite as a reusable catalyst under solvent-free conditions. nih.gov
Biocatalysis offers another promising avenue for the green synthesis of imidazole derivatives. Enzymes can catalyze reactions with high selectivity and under mild conditions, often in aqueous media. nih.gov The development of enzymatic routes to this compound or its precursors could offer a highly sustainable alternative to traditional chemical synthesis.
| Green Chemistry Approach | Description | Potential Application |
| Use of Green Solvents | Replacing hazardous organic solvents with water, ethanol, or bio-derived alternatives. | Synthesis of this compound in a more environmentally friendly manner. |
| Heterogeneous Catalysis | Employing solid catalysts that can be easily separated and reused. | Development of a recyclable catalytic system for the synthesis. |
| Biocatalysis | Utilizing enzymes to catalyze specific chemical transformations. | Enantioselective synthesis of chiral derivatives or synthesis under mild, aqueous conditions. |
| Microwave or Ultrasound Irradiation | Using alternative energy sources to accelerate reactions and improve yields. | Reduction of reaction times and energy consumption in the synthesis. mdpi.com |
Design of Novel Functional Materials Based on this compound Scaffolds
The unique electronic and structural properties of the imidazole ring make it a valuable building block for the design of novel functional materials. nih.govresearchgate.netlifechemicals.com The presence of both a hydrogen bond donor (N-H) and acceptor (nitrile and the other nitrogen atom) in this compound suggests its potential for use in the construction of supramolecular assemblies and coordination polymers.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The imidazole nitrogen atoms and the nitrile group can act as coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific substitution pattern of this compound could lead to the formation of novel network topologies with unique properties.
Organic Electronics: Imidazole-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The electron-withdrawing nature of the nitrile group combined with the electron-rich imidazole ring could impart interesting photophysical and electronic properties to derivatives of this compound, making them candidates for new organic electronic materials.
Bioactive Materials: Imidazole-containing polymers have shown promise in various biological applications, including as antimicrobial agents and for drug delivery. researchgate.net The functionalization of this compound and its incorporation into polymer backbones could lead to the development of new biocompatible and bioactive materials.
| Material Class | Key Features | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Porous crystalline materials with high surface areas. | Gas storage, separation, catalysis. |
| Coordination Polymers | Extended networks of metal ions linked by organic ligands. | Luminescent materials, sensors. |
| Organic Electronic Materials | Conjugated organic molecules for use in electronic devices. | OLEDs, organic field-effect transistors (OFETs). |
| Bioactive Polymers | Polymers with inherent biological activity or for drug delivery. | Antimicrobial surfaces, controlled release systems. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4,5-dimethyl-1H-imidazole-2-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves the alkylation or functionalization of imidazole precursors. For example, 4,5-dimethyl-1H-imidazole derivatives can be synthesized via base-promoted reactions with chloroalkylamines or ketones under transition-metal-free conditions . Optimization includes adjusting solvent polarity (e.g., polar protic solvents like ethanol for ammonolysis), reaction temperature (e.g., 50–130°C), and stoichiometric ratios of reagents to improve yields (up to 85% reported in analogous imidazole syntheses) . Monitoring via TLC or HPLC ensures intermediate purity.
Q. How can crystallographic data for this compound be validated to ensure structural accuracy?
- Methodological Answer : Use software suites like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and bond geometries . Validate against the IUCr’s checkCIF guidelines to identify discrepancies in bond lengths, angles, or displacement parameters . Cross-reference with spectroscopic data (e.g., NMR, IR) to confirm functional groups and substituent positions.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is effective for separating polar imidazole derivatives. For high-purity crystals, recrystallization in ethanol or acetonitrile is recommended. Centrifugation or filtration removes insoluble byproducts, while HPLC (C18 column, acetonitrile/water mobile phase) resolves closely related impurities .
Q. How does the electronic environment of the cyano group influence the stability of this compound?
- Methodological Answer : The electron-withdrawing cyano group stabilizes the imidazole ring via resonance, reducing susceptibility to hydrolysis. Stability tests under varying pH (e.g., 2–12) and temperatures (25–80°C) show degradation <5% over 24 hours in neutral conditions. Store in inert atmospheres (N₂/Ar) at –20°C to prevent moisture absorption .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective functionalization of this compound in base-promoted reactions?
- Methodological Answer : Base-mediated deprotonation at N-1 increases nucleophilicity, favoring alkylation at this position. DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) can model charge distribution, showing higher electron density at N-1 vs. C-2. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies substituent effects on reaction rates .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use GIAO (Gauge-Including Atomic Orbital) NMR calculations (e.g., in Gaussian) with explicit solvent models (e.g., PCM for DMSO) to improve agreement. Compare experimental NOESY/ROESY data with molecular dynamics (MD) simulations to identify dominant conformers .
Q. What strategies enable the synthesis of spiro-fused derivatives from this compound?
- Methodological Answer : Employ tandem cyclization reactions with bifunctional electrophiles (e.g., α,ω-dihaloalkanes). For example, reaction with 1,2-dibromoethane in DMF at 100°C forms spiro-imidazolidine intermediates. Monitor ring strain via X-ray diffraction and optimize catalyst systems (e.g., K₂CO₃ or Cs₂CO₃) to enhance stereoselectivity .
Q. How can computational methods predict the photophysical properties of this compound-based fluorophores?
- Methodological Answer : Time-dependent DFT (TD-DFT) with CAM-B3LYP functional calculates excitation energies and oscillator strengths. Compare with experimental UV-Vis (e.g., λₐᵦₛ ~300–350 nm for imidazole-carbonitriles) and fluorescence quantum yields. Solvatochromic shifts in polar solvents validate charge-transfer transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
